REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=O)[C:6]([Cl:8])=[O:7].[CH3:11][O:12][C:13](=[O:23])[C:14]([CH3:22])([C:16]1[CH:21]=[CH:20]C=[CH:18][CH:17]=1)[CH3:15]>C(Cl)Cl>[CH3:11][O:12][C:13](=[O:23])[C:14]([C:16]1[CH:17]=[CH:18][C:5]([C:6]([Cl:8])=[O:7])=[CH:20][CH:21]=1)([CH3:22])[CH3:15] |f:0.1.2.3|
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulted mixture was stirred at −10° C. for 1 hr and rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the solvent and excess oxalyl chloride was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chlorobenzene
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)(C)C1=CC=C(C=C1)C(=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |